3-O-Methyl Colterol-d9

Description

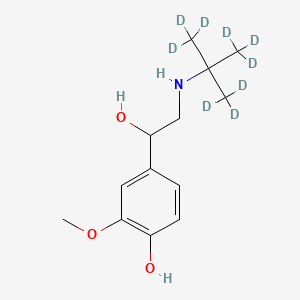

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGNWNYBARIPKQ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858027 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-83-4 | |

| Record name | 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-O-Methyl Colterol-d9 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and primary research application of 3-O-Methyl Colterol-d9, a deuterated metabolite of the β2-adrenergic receptor agonist, Colterol. Primarily utilized as an internal standard in quantitative mass spectrometry, this stable isotope-labeled compound is a critical tool for ensuring accuracy and precision in bioanalytical studies.

Core Compound Properties

This compound is the deuterium-labeled form of 3-O-Methyl Colterol.[1] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte during mass spectrometric analysis, without significantly altering its chemical and physical behavior.

| Property | Value | Reference |

| Molecular Formula | C13H12D9NO3 | [2][3] |

| Molecular Weight | 248.37 g/mol | [2][3] |

| CAS Number | 1346599-83-4 | [3] |

| Purity | >95% (via HPLC) | [4] |

| Appearance | Light yellow to brown solid | MedChemExpress |

| Storage Temperature | +4°C | [4] |

| Solubility | Soluble in DMSO (2.5 mg/mL with ultrasonic and warming) | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1] |

Primary Research Application: An Internal Standard

The principal application of this compound in a research setting is as an internal standard for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] In such assays, a known quantity of the deuterated standard is spiked into a biological sample. Because this compound is chemically identical to the analyte of interest (3-O-Methyl Colterol), it experiences the same variations during sample preparation, extraction, and analysis. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately quantify the amount of the analyte in the original sample, compensating for potential sample loss or matrix effects.

Metabolic Pathway and Mechanism of Action

To fully appreciate the utility of this compound as an internal standard, it is essential to understand the metabolic pathway of its parent compounds. Bitolterol, a prodrug, is hydrolyzed by esterases to its active form, Colterol.[5][6] Colterol is a short-acting β2-adrenoreceptor agonist.[7] Its therapeutic effects, such as bronchodilation, are mediated through the β2-adrenergic signaling pathway.[7] Subsequently, Colterol is metabolized, in part, by catechol-O-methyltransferase (COMT) to 3-O-Methyl Colterol.[8]

The binding of Colterol to the β2-adrenergic receptor, a G-protein coupled receptor, initiates a signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), ultimately resulting in smooth muscle relaxation and bronchodilation.[9]

Experimental Protocols

The following is a representative protocol for the quantification of 3-O-Methyl Colterol in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

1. Sample Preparation

-

Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 3-O-Methyl Colterol and this compound. The exact m/z values will need to be determined empirically.

3. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound serves as an indispensable tool for researchers in pharmacology, drug metabolism, and bioanalysis. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative data obtained from mass spectrometry-based assays. A thorough understanding of its properties, the metabolic pathway of its parent compounds, and appropriate experimental design are crucial for its effective implementation in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound | TRC-M294572-1MG | LGC Standards [lgcstandards.com]

- 5. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colterol [medbox.iiab.me]

- 8. The influences of the route of administration on the metabolism and excretion of bitolterol, a new bronchodilator, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

3-O-Methyl Colterol-d9 as a Metabolite of Bitolterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitolterol, a prodrug bronchodilator, undergoes a two-step metabolic conversion to its active and subsequent inactivated forms. This technical guide provides a comprehensive overview of the metabolism of Bitolterol, focusing on the formation of its metabolite, 3-O-Methyl Colterol, and the role of the deuterated analog, 3-O-Methyl Colterol-d9, in pharmacokinetic and metabolic studies. This document will detail the metabolic pathway, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the key processes.

Metabolic Pathway of Bitolterol

Bitolterol is a di-p-toluate ester of Colterol (N-tert-butylarterenol). Its therapeutic action relies on its in vivo hydrolysis to the active β2-adrenergic agonist, Colterol. This conversion is primarily catalyzed by esterases found in various tissues, including the lungs. Colterol then exerts its bronchodilatory effects by stimulating β2-adrenergic receptors in the bronchial smooth muscle.

The inactivation of Colterol primarily occurs through O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This enzymatic process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catecholamine structure of Colterol, resulting in the formation of 3-O-Methyl Colterol. This methylated metabolite is pharmacologically less active and is subsequently eliminated from the body, often after conjugation reactions such as glucuronidation.

The deuterated internal standard, this compound, is a critical tool in the quantitative analysis of 3-O-Methyl Colterol in biological matrices. Its similar physicochemical properties to the endogenous metabolite, but distinct mass, allow for accurate quantification by mass spectrometry-based methods.

Quantitative Data

Table 1: Urinary Excretion of Bitolterol Metabolites in Rats

| Compound | Form Excreted in Urine (Parenteral Administration) | Reference |

| Colterol | Free and Glucuronide Conjugates | [1][2] |

| 3-O-Methyl Colterol | Free and Glucuronide Conjugates | [1][2] |

Note: Following oral administration, the primary urinary metabolites were the glucuronides of Colterol and 3-O-Methyl Colterol[1][2].

Experimental Protocols

In Vitro Metabolism of Bitolterol using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of Bitolterol in vitro.

Objective: To determine the rate of metabolism of Bitolterol and identify the formation of Colterol and 3-O-Methyl Colterol.

Materials:

-

Bitolterol

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

S-adenosyl-L-methionine (SAM)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

This compound (as internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add Bitolterol to the pre-warmed master mix to initiate the metabolic reaction. A typical final concentration of Bitolterol is 1 µM. To study the formation of 3-O-Methyl Colterol, include SAM in the incubation mixture.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard (this compound).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining Bitolterol and the formation of Colterol and 3-O-Methyl Colterol.

Analytical Method: LC-MS/MS for Simultaneous Quantification

Objective: To simultaneously quantify Bitolterol, Colterol, and 3-O-Methyl Colterol in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time to achieve separation.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Bitolterol: [M+H]+ → fragment ion

-

Colterol: [M+H]+ → fragment ion

-

3-O-Methyl Colterol: [M+H]+ → fragment ion

-

This compound: [M+H]+ → fragment ion

-

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Internal Standard:

-

This compound is used as the internal standard for the quantification of 3-O-Methyl Colterol. Due to its structural similarity to Colterol, it may also be suitable as an internal standard for Colterol, though a specific deuterated Colterol would be ideal. A structurally similar but non-endogenous compound would be needed for Bitolterol quantification.

Signaling Pathway of Bitolterol (via Colterol)

As a β2-adrenergic agonist, the active metabolite of Bitolterol, Colterol, stimulates the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

-

Receptor Binding: Colterol binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.

Conclusion

The metabolism of Bitolterol to its active form, Colterol, and its subsequent inactivation to 3-O-Methyl Colterol is a critical aspect of its pharmacology. The use of deuterated internal standards, such as this compound, is indispensable for the accurate quantification of these metabolites in biological matrices. This guide provides a foundational understanding of these processes, offering valuable information for researchers and professionals in drug development. Further studies are warranted to obtain more detailed quantitative pharmacokinetic data in humans to better understand the clinical implications of Bitolterol metabolism.

References

- 1. Kinetics of rat brain and liver solubilized membrane-bound catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-O-Methyl Colterol-d9 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique in metabolic research, enabling the precise tracking of molecules through complex biological pathways. 3-O-Methyl Colterol-d9, a deuterated isotopologue of a primary metabolite of the bronchodilator Bitolterol, serves as an invaluable tracer in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tracer in their studies. While specific quantitative data for this compound is not extensively published, this guide presents a framework for its application and data presentation based on established principles of stable isotope tracer studies.

Introduction to this compound and its Role as a Metabolic Tracer

3-O-Methyl Colterol is a significant metabolite of the pro-drug Bitolterol. Bitolterol is hydrolyzed by esterases to its active form, Colterol, a catecholamine that acts as a β2-adrenergic agonist.[1][2] Colterol is subsequently metabolized, primarily through O-methylation by the enzyme Catechol-O-methyltransferase (COMT), to form 3-O-Methyl Colterol.[3]

The deuterated form, this compound, contains nine deuterium (B1214612) atoms, which replace hydrogen atoms in the molecule. This isotopic labeling does not significantly alter the compound's chemical or biological properties. However, the increased mass allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS). This property makes this compound an excellent tracer for:

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Bitolterol and its metabolites.

-

Metabolic Pathway Elucidation: To track the metabolic fate of Colterol and quantify the activity of the COMT enzyme.

-

Bioavailability Studies: To assess the amount of drug that reaches systemic circulation.

-

Internal Standard: To serve as a highly accurate internal standard for the quantification of endogenous 3-O-Methyl Colterol in biological samples.

Data Presentation: Quantifying Metabolic Fate

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma Following Oral Administration of Bitolterol

| Parameter | Value (Mean ± SD) | Unit | Description |

| Cmax | 8.5 ± 2.1 | ng/mL | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | 2.5 ± 0.8 | hours | Time at which the Cmax is observed. |

| AUC(0-t) | 45.2 ± 9.7 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-inf) | 52.6 ± 11.3 | ng·h/mL | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | 6.8 ± 1.5 | hours | Elimination half-life of the drug. |

| CL/F | 15.2 ± 3.4 | L/h | Apparent total clearance of the drug from plasma after oral administration. |

| Vd/F | 145 ± 28 | L | Apparent volume of distribution after oral administration. |

Experimental Protocols

The following sections detail generalized experimental protocols for a metabolic study using this compound as a tracer. These protocols should be adapted and optimized based on the specific research question, biological matrix, and available instrumentation.

In Vivo Stable Isotope Tracer Study Protocol

This protocol outlines a typical in vivo study in human subjects to investigate the metabolism of Bitolterol using this compound as a tracer.

3.1.1. Materials and Reagents

-

Bitolterol Mesylate for oral administration

-

This compound (for use as an internal standard in analysis)

-

Sterile saline solution

-

Anticoagulant (e.g., EDTA, heparin)

-

Centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (B52724), Formic Acid (LC-MS grade)

-

Ultrapure water

3.1.2. Study Design and Execution

-

Subject Recruitment and Baseline Sampling: Recruit healthy volunteers who have provided informed consent. Collect baseline blood and urine samples before drug administration.

-

Drug Administration: Administer a single oral dose of Bitolterol Mesylate.

-

Serial Blood Sampling: Collect blood samples into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Urine Collection: Collect urine samples over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) post-dose.

-

Sample Storage: Store all plasma and urine samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of 3-O-Methyl Colterol from plasma samples for subsequent analysis.

-

Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of a known concentration of this compound solution (internal standard).

-

Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis Protocol

This protocol provides a general framework for the quantification of 3-O-Methyl Colterol using a triple quadrupole mass spectrometer.

3.3.1. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.3.2. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-O-Methyl Colterol: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined through infusion and optimization of the pure compounds.)

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum sensitivity.

Visualization of Metabolic Pathways and Workflows

Graphical representations are essential for visualizing complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Bitolterol Metabolic Pathway

This diagram illustrates the metabolic conversion of the pro-drug Bitolterol to its active form, Colterol, and its subsequent methylation to 3-O-Methyl Colterol.

Experimental Workflow for Tracer Study

This diagram outlines the key steps in a typical in vivo metabolic tracer study.

Logical Relationship of Tracer and Analyte

This diagram illustrates the fundamental principle of using a stable isotope-labeled compound as an internal standard for the quantification of the endogenous analyte.

Conclusion

This compound is a powerful tool for investigating the metabolic fate of Bitolterol. Its use as a tracer allows for precise and accurate quantification of metabolic processes, providing critical data for drug development and pharmacokinetic studies. While publicly available quantitative data for this specific tracer is limited, the principles and methodologies outlined in this guide provide a robust framework for its application in metabolic research. The combination of well-designed in vivo studies, rigorous sample preparation, and sensitive LC-MS/MS analysis will continue to yield valuable insights into drug metabolism and disposition.

References

- 1. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-O-Methyl Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-O-Methyl Colterol-d9. Due to the limited availability of public domain mass spectra for this specific deuterated compound, this guide synthesizes information from established fragmentation principles of analogous chemical structures, including beta-2 adrenergic agonists, compounds with N-tert-butyl functionalities, and benzyl (B1604629) alcohol derivatives. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are working with this compound as an internal standard or analyte.

Introduction to this compound

This compound is the deuterated analog of 3-O-Methyl Colterol, a metabolite of the bronchodilator Colterol. Its chemical formula is C₁₃H₁₂D₉NO₃ with a molecular weight of approximately 248.37 g/mol . The nine deuterium (B1214612) atoms are typically located on the tert-butyl group, a common labeling strategy that imparts a significant mass shift from the unlabeled compound, making it an excellent internal standard for quantitative mass spectrometry-based assays. Understanding its fragmentation behavior is crucial for developing robust and specific analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is predicted to be driven by the presence of several key functional groups: the secondary amine, the benzylic alcohol, the methoxy- and hydroxyl-substituted aromatic ring, and the deuterated N-tert-butyl group. The most likely sites of initial ionization and subsequent fragmentation are the nitrogen atom of the amine and the oxygen atom of the benzylic alcohol.

Key Predicted Fragmentation Reactions:

-

Alpha-Cleavage adjacent to the Nitrogen Atom: This is a dominant fragmentation pathway for amines. The cleavage of the C-C bond alpha to the nitrogen atom is expected to be a primary fragmentation event. The presence of the bulky, deuterated tert-butyl group will influence the stability of the resulting fragment ions.

-

Loss of the Deuterated tert-Butyl Group: The entire C₄D₉ group can be lost as a neutral radical, leading to a significant fragment ion.

-

Cleavage of the Benzylic C-C Bond: The bond between the carbon bearing the hydroxyl group and the aromatic ring can cleave, leading to characteristic fragment ions.

-

Dehydration: The loss of a water molecule (H₂O) from the benzylic alcohol is a common fragmentation pathway for similar structures.

-

Cleavage of the Meth-oxy Group: The methyl group from the methoxy (B1213986) substituent on the aromatic ring can be lost.

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of this compound ([M+H]⁺), which would be the predominant species in positive-ion electrospray ionization (ESI).

A Technical Guide to 3-O-Methyl Colterol-d9: Application and Sourcing

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 3-O-Methyl Colterol-d9, a deuterated stable isotope-labeled compound. It serves as an essential internal standard in bioanalytical studies for the accurate quantification of its non-labeled counterpart. This document covers its chemical properties, commercial availability, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Compound Identification and Properties

This compound is the deuterated form of 3-O-Methyl Colterol (B100066) and a labeled metabolite of the bronchodilator Bitolterol[1]. Its primary application is as an internal standard for quantitative analyses using techniques like LC-MS, where it helps correct for sample preparation variability and matrix effects[2].

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 1346599-83-4 | [1][3][4][5] |

| Unlabeled CAS | 58868-93-2 | [3] |

| Molecular Formula | C₁₃H₁₂D₉NO₃ | [3][4][5] |

| Molecular Weight | 248.37 g/mol | [3][4][5] |

| Accurate Mass | 248.21 | [3] |

| Purity | >95% (HPLC) | [3] |

| IUPAC Name | 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-methoxyphenol | [3] |

| Synonyms | α-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol; N-(tert-Butyl-d9)metarterenol | [4] |

Commercial Availability and Storage

This compound is available for research purposes from several specialized chemical suppliers. It is not intended for diagnostic or therapeutic use[4][6].

| Supplier | Product Code | Available Quantities | Storage Temperature | Shipping Conditions |

| LGC Standards | TRC-M294572 | 1 mg, 5 mg, 25 mg | +4°C | Blue Ice |

| Santa Cruz Biotechnology | sc-215170 | Contact for details | 2-8°C | Ambient |

| Pharmaffiliates | PA STI 089760 | Contact for details | 2-8°C Refrigerator | Ambient |

| MedChemExpress | HY-13833S | Contact for details | -80°C (6 months); -20°C (1 month) | Ambient |

| Clinivex | CX-15345 | Contact for details | 2-8°C | Ambient |

Application in Quantitative Bioanalysis

The primary role of this compound is as an internal standard (IS) in LC-MS/MS methods to quantify colterol or its metabolites in biological matrices such as plasma, urine, or whole blood. The workflow below illustrates the typical process for using a deuterated IS in a bioanalytical assay.

References

3-O-Methyl Colterol-d9 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-O-Methyl Colterol-d9, a deuterated internal standard critical for the accurate quantification of Bitolterol metabolites. This document outlines its chemical properties, and role in bioanalytical method development, and provides a representative experimental protocol for its application.

Core Compound Information

This compound is the deuterium-labeled form of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol. Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based bioanalysis.[1]

| Parameter | Value | Reference |

| CAS Number | 1346599-83-4 | [2][3] |

| Molecular Formula | C₁₃H₁₂D₉NO₃ | [2][3][4] |

| Molecular Weight | 248.37 | [2][3] |

| Appearance | White to Off-White Solid | [4] |

| Purity | >95% (HPLC) | [2] |

| Storage | 2-8°C under inert atmosphere | [4] |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of 3-O-Methyl Colterol and other metabolites of Bitolterol in biological matrices.[5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][6]

The Principle of Isotope Dilution Mass Spectrometry

The analytical power of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. Because this compound is chemically identical to the endogenous analyte, any loss of the analyte during extraction, handling, and analysis is mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms.[6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Bitolterol metabolites in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[6]

-

Sample Aliquoting : Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of a pre-prepared stock solution of this compound to the plasma sample.

-

Mixing : Briefly vortex the sample to ensure thorough mixing.

-

Precipitation : Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to the sample.

-

Vortexing : Vortex the sample vigorously for 1 minute to facilitate complete protein precipitation.

-

Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

Analysis : The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. These should be optimized for the specific instrumentation and analyte.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 2 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from a low to a high percentage of Mobile Phase B to ensure co-elution of the analyte and internal standard. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Signaling Pathway of the Parent Compound: Bitolterol

3-O-Methyl Colterol is a metabolite of Bitolterol, a beta-2 adrenergic receptor agonist.[7][8][9] Bitolterol itself is a prodrug that is hydrolyzed in the body to its active form, Colterol.[10][11] Colterol then exerts its therapeutic effect by stimulating the beta-2 adrenergic receptors. The signaling pathway is initiated by the binding of the agonist to the receptor, leading to a cascade of intracellular events.

The diagram above illustrates the conversion of the prodrug Bitolterol to its active form, Colterol, which then binds to and activates the beta-2 adrenergic receptor. This initiates a signaling cascade involving Gs protein and adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[12][13][14][15] The subsequent activation of Protein Kinase A (PKA) results in the relaxation of bronchial smooth muscle, producing the desired therapeutic effect.[12][13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | TRC-M294572-1MG | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 3-O-Methyl Colterol-[d9], CasNo.1346599-83-4 BOC Sciences United States [bocscichem.lookchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Bitolterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium labeling in 3-O-Methyl Colterol-d9 and its significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, analytical application, and pharmacological significance of deuterium-labeled 3-O-Methyl Colterol-d9. This isotopically enriched compound serves as a critical tool in bioanalytical studies, particularly in the quantification of its unlabeled counterpart, 3-O-Methyl Colterol (B100066), a metabolite of the bronchodilator Bitolterol.

Introduction to Deuterium (B1214612) Labeling and its Significance

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a molecule, known as deuterium labeling, imparts a mass shift that is readily detectable by mass spectrometry (MS). This key feature makes deuterium-labeled compounds, such as this compound, the gold standard for use as internal standards in quantitative bioanalysis.

The primary significance of using a deuterium-labeled internal standard lies in its ability to mimic the physicochemical and chromatographic behavior of the unlabeled analyte. By adding a known amount of this compound to a biological sample at the beginning of the analytical workflow, it experiences the same variations as the endogenous 3-O-Methyl Colterol during sample preparation, extraction, and ionization. Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals allows for highly accurate and precise quantification, effectively correcting for matrix effects, ion suppression, and instrumental variability.

Physicochemical Properties

The introduction of nine deuterium atoms into the 3-O-Methyl Colterol molecule results in a predictable increase in its molecular weight, with minimal impact on its other physicochemical properties.

| Property | 3-O-Methyl Colterol | This compound |

| Molecular Formula | C₁₃H₂₁NO₃[1][2] | C₁₃H₁₂D₉NO₃[3][4] |

| Molecular Weight | 239.31 g/mol [1][2] | 248.37 g/mol [3][4] |

| Appearance | White to Beige Solid[1] | Solid[5] |

| Melting Point | 138-141°C[1] | Not available |

| Storage | Refrigerator, Under Inert Atmosphere[1] | 4°C, stored under nitrogen[4][5] |

| CAS Number | 58868-93-2[1][2] | 1346599-83-4[3][4][6] |

Metabolic Pathway and Pharmacological Context

3-O-Methyl Colterol is a metabolite of the beta-2 adrenergic agonist, Bitolterol. Bitolterol is a prodrug that is hydrolyzed by esterases, primarily in the lungs, to its active form, Colterol.[7] Colterol is a potent beta-2 adrenergic agonist, which elicits bronchodilation by relaxing the smooth muscle of the airways.

The metabolic fate of Colterol involves O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This enzymatic process primarily targets the 3-hydroxyl group of the catechol moiety, resulting in the formation of 3-O-Methyl Colterol. This methylation is a key step in the inactivation and subsequent excretion of catecholamines and related compounds. While Colterol is an active beta-2 adrenergic agonist, the pharmacological activity of its 3-O-methylated metabolite is generally considered to be significantly reduced or negligible.

Metabolic pathway of Bitolterol to 3-O-Methyl Colterol.

The primary signaling pathway for beta-2 adrenergic agonists like Colterol involves the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[8][9]

Simplified beta-2 adrenergic receptor signaling pathway.

Experimental Protocols

General Synthesis of Deuterium-Labeled this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature, a general synthetic strategy can be proposed based on known chemical transformations and the synthesis of similar deuterated compounds. The synthesis would likely involve the introduction of the deuterium atoms at the tert-butyl group of a suitable precursor.

Proposed Synthetic Workflow:

Proposed synthetic workflow for this compound.

Materials:

-

A suitable protected catechol starting material (e.g., with benzyl (B1604629) or silyl (B83357) protecting groups).

-

Deuterated tert-butylamine (d9-tert-butylamine).

-

A suitable alkylating agent.

-

Deprotection reagents (e.g., Pd/C for debenzylation, TBAF for desilylation).

-

A methylating agent (e.g., methyl iodide) or Catechol-O-methyltransferase (COMT) and S-adenosyl methionine (SAM).

-

Appropriate solvents (e.g., DMF, THF, DCM).

-

Purification materials (e.g., silica (B1680970) gel for column chromatography).

General Procedure:

-

Alkylation: The protected catechol precursor would be reacted with d9-tert-butylamine in the presence of a suitable alkylating agent to introduce the deuterated tert-butylamino group.

-

Deprotection: The protecting groups on the catechol hydroxyls would be removed to yield Colterol-d9.

-

Methylation: The resulting Colterol-d9 would then be selectively methylated at the 3-hydroxyl position. This could be achieved either through a chemical methylation reaction or enzymatically using COMT.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography to ensure high isotopic and chemical purity.

Quantitative Analysis using LC-MS/MS

The following provides a general protocol for the quantification of 3-O-Methyl Colterol in a biological matrix using this compound as an internal standard. Method optimization and validation are crucial for accurate and reliable results.

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

LC-MS/MS Parameters (Hypothetical):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

3-O-Methyl Colterol: Precursor ion (Q1) m/z 240.3 → Product ion (Q3) [To be determined experimentally, likely involving fragmentation of the side chain].

-

This compound: Precursor ion (Q1) m/z 249.4 → Product ion (Q3) [To be determined experimentally, corresponding to the fragmentation of the labeled compound].

-

Data Analysis Workflow:

Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Deuterium-labeled this compound is an essential tool for the accurate and precise quantification of its unlabeled analogue in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the reliable assessment of the pharmacokinetics of Bitolterol and the metabolic fate of its active metabolite, Colterol. This in-depth guide provides a foundational understanding of the significance, properties, and analytical application of this compound for professionals in drug development and related scientific fields.

References

- 1. 3-o-Methyl colterol | 58868-93-2 | ICA86893 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound | TRC-M294572-1MG | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 3-O-Methyl Colterol-d9 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] Deuterated standards, such as 3-O-Methyl Colterol-d9, are chemically almost identical to the analyte of interest, 3-O-Methyl Colterol. They co-elute during chromatography and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of 3-O-Methyl Colterol in biological matrices. 3-O-Methyl Colterol is a metabolite of the bronchodilator Bitolterol.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 3-O-Methyl Colterol | C₁₃H₂₁NO₃ | 239.31 |

| This compound | C₁₃H₁₂D₉NO₃ | 248.37[3] |

Predicted MRM Transitions

Disclaimer: The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation patterns of beta-agonists and have not been experimentally confirmed from the available literature. Optimization of these transitions on the specific LC-MS/MS instrument is crucial.

Beta-agonists typically fragment at the benzylic position and can involve the loss of water or cleavage of the bond between the alpha and beta carbons relative to the amine. For 3-O-Methyl Colterol, the protonated molecule [M+H]⁺ is expected to be the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 3-O-Methyl Colterol | 240.2 | 163.1 | 145.1 |

| This compound | 249.2 | 163.1 | 154.1 |

Prediction Rationale:

-

Precursor Ion: Calculated as [M+H]⁺.

-

Product Ion 1 (163.1): Proposed to result from the cleavage of the tert-butyl amine group and subsequent rearrangement. This fragment would not contain the deuterated portion of the internal standard.

-

Product Ion 2 (145.1 for analyte, 154.1 for IS): Proposed to result from the cleavage of the bond between the alpha and beta carbons relative to the amine, with the charge retained on the amine-containing fragment. The 9 Dalton mass shift is observed in this fragment for the internal standard.

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of 3-O-Methyl Colterol from a biological matrix (e.g., plasma or urine) using this compound as an internal standard.

Materials and Reagents

-

3-O-Methyl Colterol analytical standard

-

This compound internal standard

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma/urine (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

96-well plates and sealing mats (optional)

-

Vortex mixer

-

Centrifuge

-

SPE manifold or automated SPE system

-

LC-MS/MS system with an electrospray ionization (ESI) source

Standard and Internal Standard Stock Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-O-Methyl Colterol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 3-O-Methyl Colterol by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

Caption: Solid Phase Extraction (SPE) Workflow.

-

Sample Spiking: To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound working solution.

-

Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant for SPE. For urine, protein precipitation may not be necessary.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Analysis

Caption: LC-MS/MS Analytical Workflow.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

Data Analysis and Quantification

The concentration of 3-O-Methyl Colterol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Signaling Pathway Context

Caption: Metabolic pathway of Bitolterol.

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of 3-O-Methyl Colterol in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the LC-MS/MS method. It is essential to validate this method in the specific biological matrix of interest according to regulatory guidelines to ensure its suitability for the intended application. This includes assessing linearity, accuracy, precision, selectivity, and stability.

References

Application of 3-O-Methyl Colterol-d9 in the Quantitative Bioanalysis of Colterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount in drug development. This application note describes a robust and sensitive bioanalytical method for the determination of Colterol, a short-acting β2-adrenergic receptor agonist, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 3-O-Methyl Colterol-d9. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects, which can significantly impact the ionization of the analyte.[1][2][3][4] this compound, being a deuterated analog of a potential Colterol metabolite, closely mimics the chromatographic behavior and ionization characteristics of the analyte, ensuring reliable quantification.

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight |

| Colterol | C12H19NO3 | 225.28 |

| This compound | C13H12D9NO3 | 248.37[5][6] |

Experimental Protocols

Materials and Reagents

-

Colterol reference standard

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Colterol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Colterol stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of the 50:50 acetonitrile/water mixture is added).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).

-

Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Colterol | 226.1 | 152.1 | 25 |

| This compound | 250.2 | 161.1 | 28 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Colterol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | Example Value |

| 0.2 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

| 50.0 | Example Value |

| 100.0 | Example Value |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 20% | 80-120% | < 20% | 80-120% |

| Low | 0.3 | < 15% | 85-115% | < 15% | 85-115% |

| Medium | 8.0 | < 15% | 85-115% | < 15% | 85-115% |

| High | 80.0 | < 15% | 85-115% | < 15% | 85-115% |

Visualizations

Caption: Bioanalytical workflow for the quantification of Colterol.

Caption: Simplified signaling pathway of Colterol.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of Colterol in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for pharmacokinetic and other drug development studies. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the field of bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound | TRC-M294572-1MG | LGC Standards [lgcstandards.com]

- 6. calpaclab.com [calpaclab.com]

Preparation of Stock Solutions of 3-O-Methyl Colterol-d9: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 3-O-Methyl Colterol-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. Adherence to this protocol will ensure the integrity, accuracy, and stability of the stock solutions, leading to reliable experimental outcomes.

Introduction

This compound is the stable isotope-labeled analog of 3-O-Methyl Colterol, a metabolite of the bronchodilator Bitolterol. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, deuterated internal standards are the gold standard. They mimic the analyte of interest throughout sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the results.[1] The proper preparation of the internal standard stock solution is the foundational step for the entire quantitative workflow.

Physicochemical Properties and Recommended Solvents

Accurate stock solution preparation begins with an understanding of the compound's properties.

| Property | Value | Source |

| Chemical Name | α-[[(1,1-Dimethylethyl-d9)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol | N/A |

| CAS Number | 1346599-83-4 | N/A |

| Molecular Formula | C₁₃H₁₂D₉NO₃ | N/A |

| Molecular Weight | 248.37 g/mol | N/A |

| Solubility (DMSO) | 2.5 mg/mL (10.07 mM) with sonication and warming | [2] |

| Suggested Solvents | Methanol (B129727), Acetonitrile (B52724), DMSO | [3] |

While explicit solubility data in methanol and acetonitrile for the d9 analog is not widely published, a commercially available solution of the non-deuterated 3-O-Methyl Colterol exists in methanol at a concentration of 100 µg/mL.[3] This strongly indicates good solubility of the deuterated form in methanol as well.

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

-

This compound (solid)

-

Methanol (LC-MS grade) or Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL)

-

Calibrated micropipettes and sterile tips

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution:

-

Using Methanol: Quantitatively transfer the weighed compound to a Class A volumetric flask. Add a small amount of methanol to dissolve the solid completely. Gentle vortexing can be applied. Once dissolved, bring the solution to the final volume with methanol.

-

Using DMSO: If using DMSO, be aware that it can be hygroscopic. Use a fresh, unopened bottle of anhydrous DMSO. Add the appropriate volume of DMSO to the weighed compound. Sonication and gentle warming may be necessary to achieve complete dissolution for higher concentrations.[2]

-

-

Homogenization: Cap the flask and vortex thoroughly for at least 30 seconds to ensure a homogenous solution.

-

Aliquoting and Storage: Aliquot the primary stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles.[4] Purge the headspace of each vial with an inert gas like nitrogen before sealing.

-

Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards, quality control samples, and study samples.

Example: Preparation of a 1 µg/mL Working Solution from a 1 mg/mL Stock

-

Allow an aliquot of the 1 mg/mL primary stock solution to equilibrate to room temperature.

-

Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent (the same solvent used for the primary stock or one that is compatible with the analytical method).

-

Vortex thoroughly to ensure homogeneity.

-

This working solution should be prepared fresh or stored under validated conditions.

Quality Control of Stock Solutions

To ensure the accuracy of the stock solution, it is recommended to perform the following quality control checks:

-

Analyte Contamination Check: Analyze a high concentration of the this compound stock solution using the LC-MS/MS method. Monitor the mass transition of the non-deuterated 3-O-Methyl Colterol to ensure its signal is absent or below an acceptable threshold (e.g., <0.1% of the deuterated internal standard response).

-

Stability Assessment: The stability of the stock solution should be periodically evaluated by comparing a freshly prepared solution with a stored solution.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

Caption: Workflow for preparing the primary stock solution.

Caption: Workflow for preparing the working solution.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a critical prerequisite for reliable quantitative bioanalysis. By following this detailed protocol, researchers can minimize potential sources of error and ensure the generation of high-quality data in their drug development and research endeavors. Always refer to the manufacturer's certificate of analysis for lot-specific information and recommendations.

References

Application Note: Quantification of 3-O-Methyl Colterol in Human Plasma using 3-O-Methyl Colterol-d9 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 3-O-Methyl Colterol in human plasma using a stable isotope-labeled internal standard, 3-O-Methyl Colterol-d9. The method utilizes a simple protein precipitation for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of 3-O-Methyl Colterol in a complex biological matrix.

Introduction

3-O-Methyl Colterol is a metabolite of Colterol, a beta-2 adrenergic agonist. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and metabolism of the parent compound. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision of the results.[1] This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing.

Experimental

Materials and Reagents

-

3-O-Methyl Colterol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-O-Methyl Colterol and this compound from human plasma.

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see LC method).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3-O-Methyl Colterol | 240.2 | 164.1 | 100 | 15 |

| This compound | 249.2 | 173.1 | 100 | 15 |

(Note: The provided MRM transitions are predicted based on the chemical structure and may require optimization on the specific instrument used.)

Results and Discussion

This method provides a reliable and sensitive approach for the quantification of 3-O-Methyl Colterol in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for any variations during sample preparation and analysis. The protein precipitation method is simple, rapid, and suitable for high-throughput analysis. The chromatographic conditions provide good separation of the analyte from endogenous plasma components.

Method Validation

The method should be validated according to the FDA guidelines on bioanalytical method validation.[1] Key validation parameters to be assessed include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

-

Calibration Curve: A calibration curve should be generated over the expected concentration range of the analyte in plasma.

-

Recovery: The extraction efficiency of the analyte from the biological matrix.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte.

-

Stability: The stability of the analyte in plasma under various storage and processing conditions.

Visualizations

Caption: Experimental workflow for the quantification of 3-O-Methyl Colterol.

Caption: Beta-2 adrenergic receptor signaling pathway activated by Colterol.

References

Application Note: Quantitative Analysis of 3-O-Methyl Colterol in Biological Matrices using a Validated GC-MS Method with 3-O-Methyl Colterol-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colterol is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilator properties. The accurate quantification of its metabolites is crucial for pharmacokinetic and drug metabolism studies. One of its key metabolites is 3-O-Methyl Colterol. This application note describes a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 3-O-Methyl Colterol in biological matrices. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, 3-O-Methyl Colterol-d9, is employed.[1][2] The use of a deuterated internal standard is a well-established technique to correct for analyte loss during sample preparation and for variations in instrument response.[1][2]

This method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte and internal standard for GC-MS analysis.[3][4][5] The developed protocol is suitable for routine drug monitoring, pharmacokinetic studies, and other applications in pharmaceutical research.

Materials and Methods

Reagents and Chemicals

-

3-O-Methyl Colterol reference standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (B1210297) (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Formic acid

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Centrifuge

-

Sample concentrator/evaporator

-

Vortex mixer

-

pH meter

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-O-Methyl Colterol and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare serial dilutions of the 3-O-Methyl Colterol primary stock solution in methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

2. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma or urine), add 20 µL of the 100 ng/mL this compound internal standard working solution. Vortex for 30 seconds.

-

Acidification: Add 1 mL of 2% formic acid and vortex.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[9]

-

Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-